Amycolatopsin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

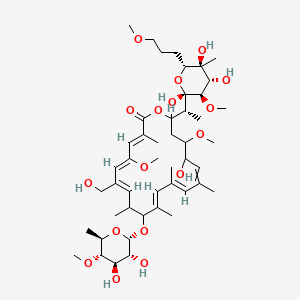

Amycolatopsin C is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494. This compound, along with Amycolatopsin A and B, exhibits significant antimycobacterial activity, particularly against Mycobacterium bovis and Mycobacterium tuberculosis . This compound is part of a rare class of secondary metabolites closely related to apoptolidins and ammocidins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amycolatopsin C is typically obtained through fermentation of the Amycolatopsis sp. MST-108494 strain. The fermentation process involves optimizing media conditions to enhance the production of this secondary metabolite . The compound is then extracted and purified using chemical fractionation techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, the compound is isolated and purified through a series of chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Amycolatopsin C undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups enhances its antimycobacterial properties.

Hydrolysis: Hydrolysis of the disaccharide moiety reduces cytotoxicity towards mammalian cells.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic or enzymatic hydrolysis is employed to cleave the disaccharide moiety.

Major Products Formed

Applications De Recherche Scientifique

Antimycobacterial Activity

One of the primary applications of Amycolatopsin C is its antimycobacterial activity . Research indicates that this compound exhibits potent inhibitory effects against Mycobacterium tuberculosis and Mycobacterium bovis, which are critical pathogens responsible for tuberculosis. The minimum inhibitory concentrations (MICs) for this compound against these bacteria are notably low, suggesting its efficacy as a therapeutic agent for treating drug-resistant strains of tuberculosis .

Comparative Efficacy

The following table summarizes the MIC values of this compound compared to other similar compounds:

| Compound | MIC against M. tuberculosis (µM) | MIC against M. bovis (µM) |

|---|---|---|

| This compound | 4.4 | 0.4 |

| Apoptolidin A | 5.7 | 2.7 |

| Rifamycin | Varies (typically higher) | Varies (typically higher) |

Cytotoxicity Profile

While this compound shows promising antimycobacterial activity, it is crucial to evaluate its cytotoxicity towards mammalian cells. Studies indicate that it exhibits lower levels of cytotoxicity compared to other glycosylated polyketides, making it a safer candidate for therapeutic applications . The following table illustrates the cytotoxicity profile against various cancer cell lines:

| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Apoptolidin A |

|---|---|---|

| SW620 (Colon cancer) | 0.14 | 0.08 |

| NCI-H460 (Lung cancer) | 1.2 | 1.2 |

Research Applications

Beyond its medicinal uses, this compound serves as a valuable model compound in various fields of research:

- Chemistry : It is utilized in studies focused on glycosylated polyketides and their biosynthetic pathways, providing insights into natural product chemistry.

- Biology : Researchers investigate its selective inhibition mechanisms against mycobacteria to develop novel antimycobacterial agents.

- Pharmacology : The compound is explored for potential applications in treating tuberculosis and other mycobacterial infections, particularly in light of rising antibiotic resistance .

Mécanisme D'action

Amycolatopsin C exerts its effects by inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Amycolatopsin C is closely related to other glycosylated polyketides such as apoptolidins and ammocidins . These compounds share similar structural features and biological activities but differ in their glycosylation patterns and specific hydroxylation sites . The unique hydroxylation of this compound enhances its antimycobacterial properties while reducing cytotoxicity compared to its analogs .

List of Similar Compounds

- Apoptolidins

- Ammocidins

- Rifamycin glycosides

Propriétés

Formule moléculaire |

C47H76O17 |

|---|---|

Poids moléculaire |

913.1 g/mol |

Nom IUPAC |

(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |

Clé InChI |

VTVRDHRYRTVEOZ-HFPDYHEDSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |

SMILES canonique |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.